Methylurea

Overview

Description

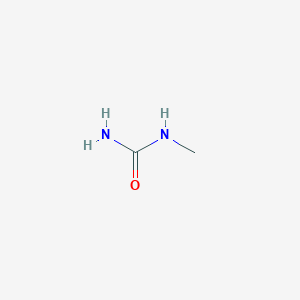

Methylurea (CH₃N₂O), a urea derivative where a methyl group replaces one hydrogen atom on the urea nitrogen, exhibits unique chemical and physical properties. It is widely used in coordination chemistry due to its strong binding affinity for divalent metal ions (e.g., Ni²⁺, Mn²⁺), forming stable octahedral complexes . These complexes, such as MnₓNi(1−ₓ)(C₂H₆N₂O)₆SO₄ (where x = 0–0.90), are synthesized via aqueous solution crystallization and characterized by trigonal symmetry (space group R-3c) with robust intramolecular hydrogen bonding . Applications span ultraviolet light filters (ULFs), agricultural chemicals, and pharmaceutical intermediates due to their thermal stability and tunable photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylurea can be synthesized through several methods:

Reaction of Methylamine Hydrochloride and Potassium Cyanate: This method involves the reaction of methylamine hydrochloride with potassium cyanate to produce this compound.

Reaction of Methylamine Hydrochloride and Urea: In this method, methylamine hydrochloride reacts with urea under reflux conditions to yield this compound.

Reaction of Acetamide, Bromine, and Alkali: This method involves the reaction of acetamide with bromine and alkali to produce this compound.

Industrial Production Methods: On an industrial scale, this compound is produced by passing monomethylamine into a urea melt. The resulting product is then purified by crystallization from ethanol and water, followed by drying under vacuum at room temperature .

Chemical Reactions Analysis

Types of Reactions: Methylurea undergoes various chemical reactions, including:

Nucleophilic Addition: this compound can participate in nucleophilic addition reactions, such as the reaction with methylamine to form N-methylurea.

Substitution Reactions: this compound can undergo substitution reactions with aromatic and aliphatic acyloins to form 4-imidazolin-2-ones.

Oxidation and Reduction Reactions: this compound can be involved in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as methylamine and catalysts like phenol or p-toluenesulfonic acid can be used.

Substitution Reactions: Reagents like aromatic and aliphatic acyloins are used under acidic conditions.

Major Products:

Nucleophilic Addition: N-methylurea is formed.

Substitution Reactions: 4-imidazolin-2-ones are produced.

Scientific Research Applications

Key Synthesis Methods

- Nucleophilic Addition : Methylurea can be synthesized through the nucleophilic addition of amines to isocyanates.

- Reactions with Halides : It can react with halides to form substituted ureas, enhancing its utility in organic synthesis.

Biological Applications

This compound and its derivatives have been investigated for their biological activities, particularly in the fields of cancer research and enzyme modulation.

Anticancer Properties

Research indicates that this compound derivatives may possess anticancer activity. For instance, studies have shown that certain urea-based compounds can inhibit cancer cell proliferation, making them candidates for drug development. A notable study demonstrated that this compound induced testicular tumors in Wistar rats, highlighting both its potential therapeutic applications and the need for safety assessments.

Enzyme Modulation

This compound has been implicated in modulating enzymatic activities. For example, it has been shown to alter β-glucuronidase activity, which is associated with cancer risk. This modulation suggests potential applications in metabolic pathway studies and therapeutic interventions.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial processes:

- Polymer Production : this compound is used in synthesizing polymers and resins due to its chemical stability and reactivity.

- Specialty Chemicals : It serves as a building block for developing specialty chemicals with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Carcinogenicity Studies : A study demonstrated that exposure to this compound led to significant histopathological changes and increased tumor incidence in animal models. This emphasizes the importance of understanding both the therapeutic potential and risks associated with this compound.

- Gut Microflora Modulation : In a nutritional study involving lactofermented beetroot juice combined with N-nitroso-N-methylurea (MNU), it was found that this combination reduced ammonia levels and modulated gut microbiota in treated rats. This suggests dietary interventions could mitigate some risks associated with this compound exposure.

- Pharmacokinetics Research : Investigations into the pharmacokinetic properties of this compound derivatives have revealed promising bioavailability and clearance rates, indicating their potential as therapeutic agents.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Findings | Source |

|---|---|---|

| Anticancer | Induces testicular tumors in Wistar rats | |

| Enzyme Modulation | Alters β-glucuronidase activity; affects gut microbiota | |

| Pharmacokinetics | Exhibits good bioavailability; favorable clearance properties |

Table 2: Comparison of Antiproliferative Activities of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Suramin Derivative | HT29 | 43–390 | Effective against colorectal cancer |

| Methyl Urea Derivative | MCF7 | 31–300 | Shows potential against breast cancer |

| Other Urea Analogues | A549 | 135–180 | Active against lung adenocarcinoma |

Mechanism of Action

Methylurea exerts its effects by donating a methyl group to specific substrates, leading to the formation of new compounds with altered chemical properties. This methylation process influences the structure and reactivity of target molecules . The molecular targets and pathways involved in these reactions are primarily related to the modification of proteins and nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Coordination Chemistry Comparisons

Methylurea vs. Urea/Thiourea in Metal Coordination

- Coordination Strength : this compound forms stronger M–O bonds (Ni²⁺–O: ~2.05 Å) compared to urea or thiourea, which coordinate via weaker M–N/O interactions. The electron-rich carbonyl oxygen in this compound enhances metal-ligand binding energy .

- Hydrogen Bonding : this compound complexes exhibit dense N–H···O hydrogen bond networks (bond lengths: 2.8–3.0 Å), increasing structural rigidity and thermal stability. In contrast, urea-based complexes (e.g., NSH: NiSO₄·6H₂O) rely on weaker water-mediated hydrogen bonds .

This compound vs. NSH (Nickel Sulfate Hexahydrate)

- Ligand Substitution : Replacing six water ligands in NSH with this compound increases decomposition temperatures from 73°C (NSH) to 183–208°C (this compound complexes) due to enhanced M–O bonding and hydrogen bonding .

- Crystal Symmetry : Both NSH and this compound complexes crystallize in trigonal systems (R-3c), but this compound derivatives exhibit larger unit cell volumes (e.g., 4206.8 ų for (I)) due to bulkier ligands .

Table 1: Structural and Thermal Stability Comparison

| Compound | Space Group | Decomposition Temp. (°C) | Key Bond Lengths (Å) |

|---|---|---|---|

| NSH (NiSO₄·6H₂O) | R-3c | 73 | Ni–O (H₂O): 2.08 |

| This compound Complex (I) | R-3c | 208 | Ni–O: 2.05 |

| This compound Complex (IV) | R-3c | 183 | Mn–O: 2.12 |

Photophysical Properties

UV-Vis Absorption and Transmittance

- Peak Shifts: this compound complexes exhibit a 10 nm red shift in UV-Vis absorption (372 nm, 466 nm, 836 nm) compared to NSH (362 nm, 456 nm, 826 nm). This arises from the electron-donating methyl and amino groups, reducing the energy gap between bonding and non-bonding molecular orbitals .

- Transmittance : Higher Mn²⁺ content in this compound complexes (e.g., (IV): Mn₀.₉Ni₀.₁) increases UV transmittance due to reduced Ni²⁺ d-d transition absorption .

Table 2: Photophysical Properties

| Compound | UV Absorption Peaks (nm) | Transmittance at 395 nm (%) |

|---|---|---|

| NSH | 362, 456, 826 | <10 |

| This compound Complex (I) | 372, 466, 836 | 15 |

| This compound Complex (IV) | 372, 466, 836 | 35 |

Limitations and Trade-offs

- Synthetic Complexity : this compound complexes require precise stoichiometric control (e.g., Mn²⁺/Ni²⁺ ratios) to optimize properties, unlike simpler urea derivatives .

- Environmental Impact : While this compound enhances crop yields as a nitrogen source, overuse risks soil degradation and eutrophication, necessitating balanced agricultural application .

Biological Activity

Methylurea, a simple organic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties and implications in carcinogenesis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects in different biological systems, its role in cancer research, and its pharmacokinetic properties.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a urea functional group with a methyl substituent. Its chemical formula is and it is known for its solubility in water and various organic solvents.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have indicated that this compound and its derivatives may possess anticancer activity. For instance, certain urea-based compounds have shown inhibitory effects on cancer cell proliferation.

- Carcinogenic Potential : this compound has been studied for its carcinogenic effects, particularly in animal models. Research indicates that it can induce testicular carcinogenesis in Wistar rats, highlighting the need for careful assessment of its safety profile .

- Enzyme Modulation : this compound has been implicated in modulating various enzymatic activities, particularly those related to metabolic pathways.

1. Carcinogenicity Studies

A notable study demonstrated that this compound induced testicular tumors in Wistar rats. The findings suggested that exposure to this compound led to significant histopathological changes and increased tumor incidence compared to control groups . This study is critical as it underscores the potential risks associated with this compound exposure.

2. Effects on Gut Microflora

In a nutritional study involving lactofermented beetroot juice combined with N-nitroso-N-methylurea (MNU), it was found that the juice reduced ammonia levels and modulated gut microbiota in rats treated with MNU. The modulation resulted in decreased β-glucuronidase activity, which is associated with cancer risk . This suggests that while this compound may have harmful effects, dietary interventions could mitigate some risks.

3. Pharmacokinetics

Research into the pharmacokinetic properties of this compound derivatives revealed that certain compounds exhibit good bioavailability and favorable clearance rates in animal models. For example, a study highlighted the pharmacokinetics of C5-alkyl-2-methylurea-substituted pyridines, which showed promising results for further development as potential therapeutic agents .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Antiproliferative Activities of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Suramin Derivative | HT29 | 43–390 | Effective against colorectal cancer |

| Methyl Urea Derivative | MCF7 | 31–300 | Shows potential against breast cancer |

| Other Urea Analogues | A549 | 135–180 | Active against lung adenocarcinoma |

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Methylurea, and how can purity be optimized?

this compound synthesis typically involves urea methylation using methylating agents like methyl iodide or dimethyl sulfate under controlled alkaline conditions . Key steps include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of urea to methylating agent to minimize byproducts.

- Temperature control : Reactions are exothermic; use ice baths to stabilize at 0–5°C.

- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) and confirm purity via melting point (132–134°C) and HPLC (C18 column, 220 nm detection) . Common pitfalls: Over-methylation leads to dithis compound; monitor reaction progress with TLC (silica gel, ethyl acetate mobile phase).

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural integrity?

- ¹H/¹³C NMR : Key peaks include urea NH₂ protons (δ 5.2–5.5 ppm) and methyl group (δ 2.8 ppm). Carbon signals at δ 162 ppm (C=O) and δ 28 ppm (CH₃) confirm structure .

- FT-IR : Urea carbonyl stretch at ~1650 cm⁻¹ and N-H stretches at 3350–3450 cm⁻¹ .

- Elemental analysis : Validate C, H, N percentages (theoretical: C 27.27%, H 6.06%, N 42.42%) .

Advanced Research Questions

Q. How can computational modeling elucidate this compound’s reactivity in non-aqueous solvents?

- Density Functional Theory (DFT) : Optimize this compound’s geometry using B3LYP/6-31G(d) to predict solvation effects. Calculate Gibbs free energy changes for methyl transfer reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, acetonitrile) to assess hydrogen-bonding stability. Tools like GROMACS with OPLS-AA force fields are recommended . Validation: Compare simulated IR spectra with experimental data to refine models.

Q. What methodologies address contradictions in reported thermodynamic properties of this compound?

Discrepancies in enthalpy of formation (ΔHf) or solubility often arise from impurities or measurement techniques. Resolve via:

- Calorimetric standardization : Use differential scanning calorimetry (DSC) with ≥99% pure samples.

- Cross-lab validation : Collaborate to replicate studies using identical protocols (e.g., USP <891> for solubility tests) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from peer-reviewed studies, controlling for variables like temperature and solvent polarity .

Q. How can this compound’s stability be assessed under varying pH and temperature conditions for pharmacological applications?

- Accelerated stability studies : Incubate this compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., ammonia, methylamine) .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life at 25°C. Note: For bioactivity studies, pair stability data with in vitro assays (e.g., enzyme inhibition) to correlate stability with efficacy .

Q. Methodological Best Practices

- Data reproducibility : Document reaction conditions (e.g., stirring speed, humidity) often omitted in literature .

- Contradictory data reporting : Use open-access platforms like Zenodo to share raw spectra and chromatograms for peer scrutiny .

- Ethical compliance : Adhere to Green Chemistry principles by substituting toxic methylating agents with eco-friendly alternatives (e.g., dimethyl carbonate) .

Properties

IUPAC Name |

methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEGHDBEHXKFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

608090-15-9 | |

| Record name | Methylurea homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5060510 | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.09 [mmHg] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-50-5 | |

| Record name | Methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.